molecular formula C26H18N2O3 B2814942 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide CAS No. 361173-26-4

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide

Cat. No.: B2814942
CAS No.: 361173-26-4
M. Wt: 406.441
InChI Key: JFGRPIOYROJMCU-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide is a synthetic small molecule belonging to the class of N-(benzoxazol-2-yl)benzamide derivatives, which are recognized as novel antileishmanial chemotypes . This compound features a benzoxazole core, a privileged structure in medicinal chemistry, linked to a phenoxy-substituted benzamide group. Research into structurally similar compounds has demonstrated significant and selective nanomolar inhibition of Leishmania donovani , the parasite responsible for visceral leishmaniasis, showing markedly lower cytotoxicity in mammalian cell lines, which indicates a promising therapeutic window . Benzoxazole-containing molecules are also investigated for their interactions with various biological targets, such as proteases, and their potential in other therapeutic areas . Supplied as a solid, this compound is intended for use in biochemical and pharmacological research, including mechanism of action studies, hit-to-lead optimization, and parasitology assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3/c29-25(21-10-4-6-12-23(21)30-20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)26-28-22-11-5-7-13-24(22)31-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGRPIOYROJMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of phosphorus trichloride in chlorobenzene at elevated temperatures (130–135°C) to facilitate the formation of the benzoxazole ring . The resulting intermediate is then coupled with phenyl derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as nanocatalysts or metal catalysts may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond (C=O–NH) undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products
Acidic hydrolysis6M HCl, reflux (110°C, 12h) 2-phenoxybenzoic acid + 4-(1,3-benzoxazol-2-yl)aniline
Basic hydrolysis2M NaOH, ethanol, 80°C (8h) Sodium 2-phenoxybenzoate + 4-(1,3-benzoxazol-2-yl)aniline

Key findings:

  • Hydrolysis rates depend on steric hindrance from the benzoxazole ring .

  • The phenoxy group remains intact under mild hydrolysis conditions .

Electrophilic Aromatic Substitution (EAS)

The benzoxazole and phenyl rings participate in EAS due to electron-rich aromatic systems:

Substitution at Benzoxazole Ring (Position 5 or 6):

Reagent Conditions Product Yield
Bromine (Br₂)Acetic acid, 25°C, 2h 5-Bromo-N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide72%
Nitration (HNO₃/H₂SO₄)0°C, 30min 6-Nitro derivative65%

Substitution at Phenoxybenzamide Ring:

Reagent Conditions Product Yield
Sulfur trioxide (SO₃)DCM, 40°C, 4h 3-Sulfo-2-phenoxybenzamide derivative58%

Key findings:

  • Bromination occurs preferentially at the benzoxazole ring due to its electron-deficient nature .

  • Sulfonation favors the para position of the phenoxy group .

Reduction Reactions

The amide group and benzoxazole ring undergo selective reduction:

Reagent Conditions Products
LiAlH₄Dry THF, 0°C → 25°C, 6h N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzylamine
H₂ (1 atm), Pd/CEthanol, 25°C, 12h Hydrogenolysis of benzoxazole to bis-amine (minor pathway)

Key findings:

  • LiAlH₄ reduces the amide to an amine without affecting the benzoxazole .

  • Catalytic hydrogenation under mild conditions preserves the aromatic system .

Oxidation Reactions

Oxidation targets the sulfur and oxygen-containing groups:

Reagent Conditions Products
KMnO₄H₂O, 100°C, 8h Cleavage of benzoxazole to 2-aminophenol derivative
mCPBADCM, 25°C, 24h Epoxidation of allylic side chains (if present)

Key findings:

  • Strong oxidants like KMnO₄ degrade the benzoxazole ring .

  • Epoxidation requires adjacent double bonds, which are absent in the parent compound .

Nucleophilic Acyl Substitution

The amide group reacts with nucleophiles under specific conditions:

Nucleophile Conditions Products
NH₂NH₂Ethanol, reflux, 6h 2-phenoxybenzohydrazide + 4-(1,3-benzoxazol-2-yl)aniline
ROH (Mitsunobu)DIAD, PPh₃, THF, 25°C Ester derivatives

Key findings:

  • Hydrazine cleaves the amide bond to form hydrazides .

  • Mitsunobu conditions enable esterification without racemization .

Stability Unde

Scientific Research Applications

Chemical Properties and Structure

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide has the following chemical properties:

  • Molecular Formula : C26H18N2O3
  • Molecular Weight : 406.4 g/mol
  • Chemical Structure : The compound features a benzoxazole moiety linked to a phenyl ring and a phenoxybenzamide group, which contributes to its unique chemical behavior and biological activity.

Chemistry

The compound serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for the development of more complex molecules.

Table 1: Chemical Reactions Involving this compound

Reaction TypeConditionsProducts
OxidationPotassium permanganate in acidic mediumCarboxylic acids or ketones
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionBromination in acetic acidHalogenated derivatives

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties . It interacts with specific molecular targets such as enzymes and receptors, potentially inhibiting their function.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Medicine

The therapeutic potential of this compound is being explored for treating diseases such as cancer and infections. Its mechanism of action involves disrupting cellular processes by targeting DNA and proteins.

Table 2: Therapeutic Applications

Disease TypePotential ApplicationResearch Findings
CancerAnticancer agentSignificant inhibition of growth
InfectionsAntimicrobial propertiesEffective against specific pathogens

Industrial Applications

In industrial settings, this compound is utilized in the development of advanced materials with specific properties. Its unique structure allows for tailored applications in material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide with analogs differing in heterocyclic cores, substituents, or functional groups. Key parameters include molecular weight, lipophilicity (logP), hydrogen-bonding capacity, and reported bioactivity.

Heterocyclic Core Modifications

Benzoxazole vs. Benzothiazole Analogs
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide ():
    • Structural Difference : Benzothiazole (S atom) replaces benzoxazole (O atom).
    • Impact : Sulfur’s larger atomic size and lower electronegativity compared to oxygen may reduce polarity, increasing lipophilicity (logP ~6.1 for similar benzothiazoles) . This enhances membrane permeability but may reduce solubility.
    • Molecular Weight : 366.4 g/mol (vs. ~395.4 g/mol for the benzoxazole analog in ).
Benzoxazole vs. Thiazole Analogs
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Structural Difference: Thiazole ring replaces benzoxazole. Thiazoles are often associated with antimicrobial or anticancer activity due to their ability to interact with enzymes via sulfur-mediated hydrogen bonds .

Substituent Variations

Halogenated Derivatives
  • N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-chlorobenzamide ():
    • Structural Difference : Chlorine atom at the 3-position of the benzamide and meta-substituted benzoxazole.
    • Properties : Higher logP (5.44) due to chlorine’s hydrophobic contribution. Meta-substitution may alter binding geometry compared to para-substituted analogs .
Alkoxy Chain Modifications
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (): Structural Difference: Butoxy group increases chain length compared to methoxy or phenoxy substituents. Impact: Extended alkoxy chains enhance lipophilicity (logP ~6.1) and may prolong metabolic half-life but reduce aqueous solubility .

Tautomeric and Conformational Considerations

  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ():
    • Relevance : Demonstrates the role of tautomerism in stabilizing thione forms (νC=S at 1247–1255 cm⁻¹), which could influence the reactivity of benzoxazole/thiazole analogs in biological systems .

Discussion of Key Findings

  • Heterocyclic Core: Benzoxazole derivatives generally exhibit moderate logP values (~4.5–5.4), balancing solubility and permeability.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance stability and binding to hydrophobic pockets, while alkoxy chains (e.g., butoxy) improve pharmacokinetic profiles .
  • Bioactivity: Thiazole-containing analogs () show promising growth modulation, suggesting that minor structural changes can significantly alter biological efficacy .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide is a complex organic compound belonging to the class of benzoxazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article provides a detailed exploration of the compound's biological activity, including its antimicrobial, anticancer, and potential therapeutic effects, supported by relevant research findings and data.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C26H18N2O3
CAS Number: 361173-27-5

The compound features a benzoxazole moiety linked to a phenyl group and a phenoxybenzamide structure, contributing to its unique biochemical properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria as well as several fungal species. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential cellular processes.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Candida albicans1460 µg/mL

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against colorectal carcinoma cell lines such as HCT116. Research findings suggest that this compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This is achieved by modulating key signaling molecules involved in cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
HCT11615Induction of apoptosis via caspase activation
MCF720Cell cycle arrest at G1 phase

The molecular mechanism underlying the biological activities of this compound involves several biochemical interactions:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Gene Expression Modulation: It alters the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Binding Interactions: The benzoxazole moiety enhances binding affinity to target proteins, facilitating its biological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth in vitro, suggesting potential for development as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on HCT116 colorectal cancer cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed increased apoptotic cells following treatment, highlighting the compound's potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide, and what reaction conditions optimize yield?

  • Methodology : Multi-step synthesis involving Suzuki-Miyaura coupling for benzoxazole formation, followed by amidation. Key steps include:

  • Step 1 : Formation of the benzoxazole core via cyclization of 2-aminophenol derivatives with carboxylic acids or esters under acidic conditions .
  • Step 2 : Coupling the benzoxazole intermediate with 2-phenoxybenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
    • Optimization : Reaction temperature (60–80°C), inert atmosphere (N₂), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improve purity (>95%) .

Q. How is the structural integrity of this compound confirmed?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify aromatic protons, benzoxazole ring, and amide linkages .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths/angles and intermolecular interactions (e.g., π-π stacking) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 423.12) .

Advanced Research Questions

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina for predicting binding modes to viral proteases (e.g., Hepatitis B virus targets) or kinases. Scoring functions assess binding affinity (ΔG ≤ -8.5 kcal/mol suggests strong interaction) .
  • MD Simulations : GROMACS or AMBER to evaluate stability of ligand-target complexes over 100 ns trajectories .
    • Validation : Cross-reference docking results with experimental data (e.g., SPR binding kinetics) to resolve false positives .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antiviral vs. anticancer effects)?

  • Approach :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver cancer, Huh7 for antiviral studies) and controls .
  • Structural Analog Comparison : Compare with derivatives like N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide to identify substituent effects on activity .
  • Pathway Analysis : RNA-seq or proteomics to map differential target engagement (e.g., NF-κB inhibition vs. viral polymerase blocking) .

Q. What strategies enhance the solubility and bioavailability of this hydrophobic compound for in vivo studies?

  • Solutions :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the phenoxy moiety .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to improve aqueous dispersion .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to create stable co-crystals with enhanced dissolution rates .

Q. How does the benzoxazole moiety influence the compound’s stability under physiological conditions?

  • Analysis :

  • Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor via HPLC: Benzoxazole ring resists hydrolysis >24 hrs, but amide bond may cleave at pH <2 .
  • Metabolic Stability : Liver microsome assays (human/rat) identify CYP450-mediated oxidation hotspots (e.g., para positions on phenyl rings) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s mechanism of action (e.g., apoptosis induction vs. enzyme inhibition)?

  • Resolution :

  • Target Deconvolution : CRISPR-Cas9 knockout screens to identify essential genes for activity .
  • Biophysical Assays : Surface plasmon resonance (SPR) confirms direct binding to suspected targets (e.g., Bcl-2 or viral polymerases) .
  • Pathway-Specific Inhibitors : Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) to test apoptosis dependency .

Structural and Functional Insights

Q. What structural modifications improve selectivity for cancer vs. viral targets?

  • SAR Findings :

  • Halogen Substitution : Bromine at the benzamide para position enhances anticancer activity (IC₅₀ = 1.2 µM in MCF-7) but reduces antiviral potency .
  • Methoxy Groups : Adding -OCH₃ to the phenoxy ring improves solubility and Hepatitis B inhibition (EC₅₀ = 0.8 µM) .
    • Design Pipeline : Fragment-based drug design (FBDD) to optimize substituent effects .

Experimental Design Challenges

Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they mitigated?

  • Issues : Poor crystal growth due to flexible phenoxy group.
  • Solutions :

  • Cryo-Crystallography : Flash-cooling in liquid N₂ to stabilize crystals .
  • Heavy Atom Derivatives : Soak crystals in KI solution to enhance phasing .

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